molecular formula C12H7NO2S B6375895 5-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% CAS No. 1261953-38-1

5-(2-Formylthiophen-4-yl)-2-cyanophenol, 95%

Cat. No. B6375895
CAS RN: 1261953-38-1
M. Wt: 229.26 g/mol
InChI Key: DKEKQYLRTKIOGG-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) is an organic compound belonging to the class of phenols. It is a highly reactive and versatile compound which is widely used in the scientific research community for its diverse applications. It is also known as 2-cyano-5-formylthiophenol, 5-formylthiophen-2-cyano phenol, and 5-formylthiophenyl-2-cyanophenol. It is a yellow solid that is soluble in polar solvents such as dimethylsulfoxide and dimethylformamide.

Scientific Research Applications

5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) is used in a wide range of scientific research applications, including organic synthesis, chemical biology, and biochemistry. It is used as a reagent for the synthesis of various organic molecules, such as amides, thiols, and other organic compounds. Additionally, it is used as a catalyst in organic reactions, such as the preparation of polymersization catalysts and the synthesis of polymers. In the field of chemical biology, 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) is used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) is not yet fully understood. It is believed that the compound acts as an electrophile, which is a type of molecule that can accept electrons from other molecules. This allows the compound to interact with other molecules and form new bonds. Additionally, the compound is thought to have nucleophilic properties, which means that it can donate electrons to other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) are not yet fully understood. However, it is known that the compound can interact with proteins and other biomolecules, and it is believed to have a role in the regulation of cellular processes. Additionally, it has been shown to be toxic to some bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) in laboratory experiments are that it is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is highly reactive and can be used to synthesize a variety of organic molecules. The main limitation of using this compound in laboratory experiments is that it is toxic and should be handled with caution.

Future Directions

Future research on 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) should focus on further understanding its mechanism of action, identifying its potential therapeutic applications, and exploring its toxicity. Additionally, further research should be conducted to better understand its role in the regulation of cellular processes, as well as its potential uses as a catalyst in organic synthesis. Finally, further research should focus on developing more efficient and cost-effective methods of synthesizing the compound.

Synthesis Methods

The synthesis of 5-(2-Formylthiophen-4-yl)-2-cyanophenol (95%) is relatively simple and can be accomplished by combining 5-formylthiophene and 2-cyanophenol in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.

properties

IUPAC Name

4-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-4,6-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKQYLRTKIOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684712
Record name 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

CAS RN

1261953-38-1
Record name 4-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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